Piperacilloic Acid

Description

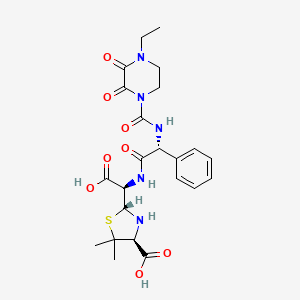

Structure

3D Structure

Properties

IUPAC Name |

(2R,4S)-2-[(R)-carboxy-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N5O8S/c1-4-27-10-11-28(19(31)18(27)30)22(36)25-13(12-8-6-5-7-9-12)16(29)24-14(20(32)33)17-26-15(21(34)35)23(2,3)37-17/h5-9,13-15,17,26H,4,10-11H2,1-3H3,(H,24,29)(H,25,36)(H,32,33)(H,34,35)/t13-,14+,15+,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKSUEATVFIVTFV-WBTNSWJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC(C3NC(C(S3)(C)C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@@H]([C@@H]3N[C@H](C(S3)(C)C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N5O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30715594 | |

| Record name | (2R,4S)-2-[Carboxy({(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl}amino)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30715594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

535.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64817-22-7 | |

| Record name | Penicilloic acids of piperacillin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064817227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R,4S)-2-[Carboxy({(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl}amino)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30715594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIPERACILLIN PENICILLOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NUJ2WS9Z5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Chemical Synthesis Pathways and Reaction Mechanisms

The chemical synthesis of piperacilloic acid is intrinsically linked to the synthesis of its precursor, piperacillin (B28561), and its subsequent hydrolysis. The primary route involves the acylation of a penicillanic acid core followed by the opening of the β-lactam ring.

The backbone of this compound is formed through the acylation of an amino-penicillanic acid structure. The synthesis of the parent compound, piperacillin, is typically achieved by the N-acylation of ampicillin (B1664943) with 4-ethyl-2,3-dioxo-1-piperazinecarbonyl chloride (EDPC). researchgate.net A similar acylation strategy can be employed using 6-aminopenicillanic acid (6-APA) as the starting precursor. google.com In this process, the amino group on the 6-APA core acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride (EDPC). researchgate.netgoogle.com

The reaction is sensitive to pH and solvent conditions. For instance, one patented method for preparing this compound involves reacting Ampicillin Trihydrate with EDPC in a mixture of water and ethyl acetate (B1210297), with ammonia (B1221849) used to maintain a pH above 6.0. google.com Another approach involves silylating the 6-APA molecule to protect the carboxyl group and increase its solubility in organic solvents before reacting it with the acyl chloride. google.com Silylation of the carboxyl group and, to a large extent, the amino group of 6-APA can be achieved using agents like trimethylchlorosilane in the presence of triethylamine. google.com

The formation and degradation of the piperacillin structure are governed by nucleophilic attack mechanisms. youtube.com During synthesis, the key step is the nucleophilic attack of the primary amino group of the 6-APA or ampicillin precursor on the acyl chloride derivative. google.comgoogle.com This is a classic nucleophilic acyl substitution reaction that proceeds through a tetrahedral intermediate. youtube.com

Conversely, the formation of this compound from piperacillin occurs via the hydrolytic cleavage of the β-lactam ring. This process is initiated by a nucleophilic attack of a water molecule on the carbonyl carbon of the β-lactam ring. who.int This attack leads to the opening of the four-membered ring, resulting in the formation of the two carboxylic acid groups characteristic of penicilloic acids. nih.gov The rate of this hydrolysis is highly dependent on pH, with both acidic and alkaline conditions promoting degradation. who.int

Acid-binding agents are also crucial. While sodium bicarbonate is common, its use can generate carbon dioxide. Sodium acetate offers an alternative with weaker alkalinity, leading to less hydrolysis during the reaction. google.com In the hydrolysis of piperacillin to this compound, the reaction is catalyzed by acid or base, as demonstrated in stress degradation studies using HCl and NaOH. who.int

Enzymatic Synthesis Approaches and Biocatalysis

Enzymatic methods present a greener alternative to traditional chemical synthesis. While the direct enzymatic synthesis of this compound is not a primary focus, the enzymes involved in the synthesis and hydrolysis of its parent compound, piperacillin, are highly relevant. Penicillin G acylase (PGA) is a key enzyme used industrially to produce 6-APA from penicillin G and is also capable of catalyzing the reverse reaction: the acylation of 6-APA to form semi-synthetic penicillins. researchgate.netcore.ac.ukresearchgate.net

The enzymatic synthesis of β-lactam antibiotics is typically a kinetically controlled synthesis (KCS). researchgate.net In this process, an activated acyl donor (like an ester or amide of the side chain) is used, and the enzyme transfers the acyl group to the 6-APA nucleus. researchgate.netsharif.edu This approach has been successfully applied to the synthesis of amoxicillin (B794) and penicillin V. researchgate.netsharif.edu By analogy, a similar enzymatic strategy could be envisioned for piperacillin synthesis, which would then yield this compound upon hydrolysis. A major challenge in enzymatic synthesis is the competing hydrolytic reactions that break down both the acyl donor and the newly formed antibiotic, which can be mitigated by reducing the water activity of the medium, for instance by using ionic liquids as co-solvents. researchgate.netrsc.org

| Enzyme Class | Precursors | Product | Key Principle | Reference |

| Penicillin G Acylase (PGA) | 6-APA + Activated Acyl Donor | Semi-synthetic Penicillin | Kinetically Controlled Synthesis (KCS) | researchgate.netresearchgate.net |

| Penicillin Acylase | Penicillin G | 6-APA + Phenylacetic Acid | Hydrolysis | core.ac.uk |

Process Optimization Studies for Synthetic Efficiency and Purity

Optimizing the synthesis of piperacillin is critical to maximizing yield and minimizing the formation of impurities, including this compound. researchgate.net Key parameters investigated include pH, temperature, reactant ratios, and reactor design. researchgate.netgoogle.com

The use of a buffer solution with a pH between 6.0 and 9.0 during the acylation reaction has been shown to inhibit the reverse reaction, leading to a significant increase in both yield and purity. google.com One study demonstrated that using a citrate-phosphate disodium (B8443419) hydrogen buffer solution resulted in a this compound yield of 98.2% and a purity of 99.8%. google.com

Modern reactor technology also plays a significant role. The use of a three-feed membrane dispersion microreactor for piperacillin synthesis allows for precise pH control and enhanced micromixing. researchgate.net This technology has been shown to increase the product content from 91.06% in a traditional tank to 94.90% in the microreactor, while significantly reducing key impurities. researchgate.net

| Parameter | Traditional Method | Optimized Method | Outcome | Reference |

| pH Control | Unbuffered/Simple Base | Buffer Solution (pH 6.0-9.0) | Increased yield and purity (up to 99.8%) | google.com |

| Reactor Type | Traditional Tank | Membrane Dispersion Microreactor | Higher product content (94.90% vs 91.06%), reduced impurities | researchgate.net |

| Solvent | Water/Ethyl Acetate | Water with Buffer | Avoids organic solvent costs and hydrolysis issues | google.com |

Derivatization and Further Chemical Transformations

This compound can undergo further chemical transformations, either through degradation pathways or intentional derivatization for analytical purposes. A novel degradative pathway for β-lactam antibiotics involves the hydrolysis of piperacillin followed by the formation of a penicilloic acid-piperacillin dimer. researchgate.net

For analytical and quality control purposes, specific derivatives of related impurities are often synthesized. For example, a method has been developed for preparing "piperacillin impurity C," an acetylated compound, by reacting a precursor with an acetylating reagent. google.com This process provides a qualified reference standard for quality control of piperacillin. The synthesis involves using an acetylating reagent in an organic solvent, followed by pH adjustments to isolate the final product with a purity of over 85%. google.com Such derivatization reactions are crucial for creating the standards needed to accurately monitor the purity of the active pharmaceutical ingredient.

Oxidation and Reduction Pathways

The chemical reactivity of this compound, a primary degradation product of the antibiotic piperacillin, is of significant interest in understanding its fate and further transformations. While specific studies exclusively detailing the oxidation and reduction of this compound are limited, its structural motifs—a thiazolidine (B150603) ring, secondary amides, and carboxylic acids—provide a basis for predicting its behavior under various redox conditions.

Oxidation Pathways

The oxidation of this compound can be anticipated to occur at several key locations within the molecule. The thioether sulfur atom in the thiazolidine ring is a primary site for oxidation. Analogous to the oxidation of other penicillin derivatives, this sulfur can be oxidized to a sulfoxide (B87167) and subsequently to a sulfone. For instance, studies on the oxidation of β-lactam antibiotics have shown that the thioether sulfur is susceptible to attack by oxidizing agents like peracetic acid, leading to the formation of sulfoxide products. taylorandfrancis.com A similar transformation can be expected for this compound.

Another potential site for oxidation is the piperazine (B1678402) ring, although this is generally more resistant to oxidation. However, studies on the oxidation of piperazines by reagents like bromamine-T in acidic media have demonstrated that N-oxidation can occur, leading to the formation of N-oxides.

The oxidative degradation of the entire molecule can also occur under harsh conditions. For example, the oxidation of penicillin G with strong oxidizing agents like chromium trioxide in acidic media leads to the cleavage of the molecule, yielding products such as phenylacetic acid and a derivative of the thiazolidine ring. nih.gov A similar degradative oxidation of this compound would likely result in the cleavage of the amide bonds and breakdown of the ring structures.

Interactive Data Table: Potential Oxidation Products of this compound

| Oxidizing Agent | Potential Reaction Site | Probable Product(s) |

| Peracetic Acid | Thioether sulfur | This compound sulfoxide |

| Bromamine-T | Piperazine nitrogen | N-oxide of this compound |

| Chromium Trioxide | Multiple sites | Phenylacetic acid, thiazolidine derivatives, etc. |

Reduction Pathways

The reduction of this compound is also a plausible transformation, particularly targeting the carbonyl groups of the amide and carboxylic acid functionalities. Research on the one-electron reduction of penicillins has shown that hydrated electrons can attack the carbonyl carbons, leading to the formation of ketyl radicals. mdpi.com These radical intermediates can then undergo further reactions. mdpi.com

It is proposed that a general one-electron reduction mechanism is applicable to penicillins, where the electron is accommodated on the carbonyl carbons. mdpi.com This suggests that the amide and carboxylic acid carbonyls in this compound would be susceptible to reduction. Catalytic hydrogenation or the use of reducing agents like sodium borohydride (B1222165) could potentially reduce the carboxylic acid groups to primary alcohols, although the amide bonds would be more resistant to these conditions. More potent reducing agents, such as lithium aluminum hydride, would be capable of reducing both the carboxylic acids and the amides.

Interactive Data Table: Potential Reduction Products of this compound

| Reducing Agent | Potential Reaction Site | Probable Product(s) |

| Hydrated Electron (eaq-) | Carbonyl carbons | Ketyl radicals |

| Sodium Borohydride | Carboxylic acid carbonyls | Primary alcohols |

| Lithium Aluminum Hydride | Carboxylic acid and amide carbonyls | Primary alcohols and amines |

Substitution Reactions and Reactivity Studies

The structure of this compound contains several functional groups that can participate in substitution reactions. The carboxylic acid groups, the secondary amide linkages, and the thiazolidine ring all present opportunities for chemical modification.

Nucleophilic Acyl Substitution

The carboxylic acid moieties are prime sites for nucleophilic acyl substitution reactions. masterorganicchemistry.comuomustansiriyah.edu.iq These reactions involve the attack of a nucleophile on the carbonyl carbon, leading to the displacement of the hydroxyl group. Common transformations include esterification, where an alcohol acts as the nucleophile in the presence of an acid catalyst, and amidation, through reaction with an amine, typically after activation of the carboxylic acid (e.g., to an acid chloride). The general mechanism for nucleophilic acyl substitution proceeds through a tetrahedral intermediate. vanderbilt.edu

The amide bonds within the this compound structure are generally less reactive towards nucleophilic acyl substitution than carboxylic acids. However, under forcing conditions (e.g., strong acid or base and heat), hydrolysis of the amide bonds can occur, leading to the cleavage of the molecule.

Reactivity of the Thiazolidine Ring

The thiazolidine ring of penicilloic acid derivatives has been shown to undergo reversible ring-opening reactions. rsc.orgresearchgate.net In aqueous alkaline solutions, a base-catalyzed elimination can lead to the formation of an enamine intermediate. rsc.orgresearchgate.net Alternatively, epimerization at the C-5 position can occur through a unimolecular ring opening to form an iminium ion intermediate. rsc.orgresearchgate.net These reactivity patterns suggest that the thiazolidine ring of this compound is not inert and can participate in dynamic chemical equilibria.

Further studies on the degradation of piperacillin have identified the formation of a penicilloic acid-piperacillin dimer, indicating that the nucleophilic groups on one molecule can react with the electrophilic sites on another. researchgate.net This highlights the potential for intermolecular substitution reactions involving this compound.

Interactive Data Table: Potential Substitution Reactions of this compound

| Reaction Type | Reagent/Conditions | Reactive Site | Product Type |

| Esterification | Alcohol, Acid Catalyst | Carboxylic acids | Esters |

| Amidation | Amine, Activating Agent | Carboxylic acids | Amides |

| Ring Opening | Aqueous Alkaline Solution | Thiazolidine ring | Enamine intermediate |

| Epimerization | Neutral/Alkaline Solution | C-5 of thiazolidine ring | C-5 epimer |

Degradation Mechanisms and Stability Studies

Hydrolytic Cleavage Pathways of the Beta-Lactam Ring

The principal pathway for the formation of piperacilloic acid is the hydrolytic cleavage of the β-lactam ring in piperacillin (B28561). nih.gov This reaction is a common degradation route for all penicillin-class antibiotics and is responsible for their inactivation. researchgate.net The β-lactam ring, a four-membered cyclic amide, is inherently strained and susceptible to nucleophilic attack. nih.gov In an aqueous environment, water molecules can act as nucleophiles, attacking the carbonyl carbon of the β-lactam ring. This leads to the opening of the ring and the formation of the inactive this compound. researchgate.net This process can be catalyzed by both acidic and basic conditions. who.int

Furthermore, bacterial resistance to β-lactam antibiotics is often mediated by β-lactamase enzymes, which catalyze the hydrolysis of the β-lactam ring. nih.govwikipedia.org These enzymes effectively mimic the chemical hydrolysis process but at a significantly accelerated rate, leading to rapid inactivation of the antibiotic. nih.gov

Environmental Factors Influencing Degradation Kinetics

The rate at which piperacillin degrades to this compound and the subsequent stability of this compound itself are significantly influenced by environmental factors, primarily pH and temperature.

The stability of this compound is highly dependent on the pH of the solution. Generally, β-lactam antibiotics are most stable in the pH range of 6 to 7. researchgate.net Extreme pH conditions, both acidic and alkaline, accelerate the degradation process. researchgate.net

In acidic solutions, the degradation of piperacillin to this compound is catalyzed. who.int Studies have shown that the degradation rate of β-lactam antibiotics follows a U-shaped curve with respect to pH, indicating greater stability at near-neutral pH. researchgate.net For instance, the degradation of piperacillin has been observed to increase in acidic media (0.001M HCl). who.int The carboxylic acid group of this compound has a pKa of 3.37, which influences its charge and reactivity at different pH values.

Conversely, alkaline conditions also promote the hydrolysis of the β-lactam ring. The degradation of piperacillin has been shown to occur in alkaline solutions (0.001M NaOH). who.int While this compound is more stable than its parent compound, piperacillin, it is still susceptible to further degradation under alkaline conditions.

The use of citrate (B86180) buffers to maintain a pH around 7 has been shown to significantly improve the stability of piperacillin/tazobactam (B1681243) solutions compared to unbuffered saline, which can become acidic over time. researchgate.net

Temperature is another critical factor affecting the stability of this compound and its parent compound. Increased temperatures generally accelerate the rate of chemical reactions, including the degradation of β-lactam antibiotics. mdpi.com

For example, storage at temperatures above 25°C has been shown to accelerate the degradation of piperacillin, with a 7.5% loss observed at 30°C within 48 hours. Stability studies of piperacillin sodium in admixtures have demonstrated that solutions are stable for a longer duration at refrigerated temperatures (5°C) compared to room temperature (25°C). nih.gov Specifically, solutions were found to be stable for 28 days at 5°C but only for 2 days at 25°C. nih.gov This highlights the importance of temperature control in maintaining the integrity of piperacillin formulations.

The following table summarizes the degradation of piperacillin under different temperature conditions in a pharmacy setting. who.int

| Storage Condition | Temperature | % Degradation of Piperacillin |

| Refrigerator | - | - |

| Room | 20-25 ºC | 4.1 |

| Room | 25-30 ºC | 7.5 |

This table is based on data from a study on piperacillin and tazobactam injectables and illustrates the impact of temperature on degradation.

Formation of Secondary Degradation Products

This compound, itself a degradation product, can undergo further breakdown into secondary degradation products, particularly through decarboxylation and isomerization. These secondary reactions are often influenced by the same environmental factors that affect the initial hydrolysis of piperacillin.

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide. This compound is prone to decarboxylation, especially under conditions of heat or in alkaline environments. This process leads to the formation of monodecarboxy this compound. simsonpharma.combuyersguidechem.com The hydrolyzed form of piperacillin appears to be relatively stable, with only small amounts of the decarboxylated product being detected in some studies. researchgate.net The process of decarboxylation has been studied in related compounds like pipecolic acid, where thermal treatment induces this reaction. nih.gov

Isomerization refers to the process by which a molecule is transformed into an isomer with a different arrangement of atoms. This compound can undergo isomerization, resulting in compounds with the same molecular formula and weight but different stereochemical configurations. These isomers can be differentiated from this compound by their distinct retention times in chromatographic analyses. Acid-catalyzed isomerization has been observed in other chemical systems and can be influenced by the strength of the acidic environment. nih.gov The formation of piperacillin penicilloic acid isomer highlights this phenomenon in the degradation pathway of piperacillin. simsonpharma.com

Comparative Stability Analysis with Related Beta-Lactam Compounds

The stability of this compound is intrinsically linked to the degradation of its parent compound, piperacillin. Formed via the hydrolysis of the β-lactam ring of piperacillin, this compound is generally considered more stable than the parent antibiotic. However, it is susceptible to further degradation through mechanisms such as decarboxylation or isomerization, particularly when exposed to heat or alkaline conditions.

The stability of piperacillin, and by extension the formation of this compound, has been compared to other β-lactam antibiotics under various in vitro conditions. A comprehensive analysis of 13 β-lactams and β-lactamase inhibitors revealed significant differences in their thermal stability in cation-adjusted Mueller Hinton broth (CA-MHB) and agar (B569324) at 36°C. nih.gov In this study, piperacillin exhibited moderate stability compared to other compounds in the class. nih.gov For instance, carbapenems like imipenem (B608078) and biapenem (B1666964) degraded much more rapidly, whereas other compounds, including aztreonam (B1666516) and cefotaxime, were significantly more stable. nih.gov

The degradation half-lives (t½) provide a quantitative measure for comparison. In broth at a pH of 7.25 and a temperature of 36°C, piperacillin's half-life was 61.5 hours. nih.gov This was considerably longer than that of imipenem (16.9 hours) but shorter than compounds like ceftazidime, which had a half-life greater than 120 hours. nih.gov The stability generally increased in a solid medium like agar. nih.gov

| Compound | Degradation Half-life (t½) in Broth (hours) | Degradation Half-life (t½) in Agar (hours) |

|---|---|---|

| Imipenem | 16.9 | 21.8 |

| Biapenem | 20.7 | 31.6 |

| Cefsulodin | 23.1 | 71.6 |

| Clavulanic Acid | 29.0 | Not Studied |

| Doripenem | 40.6 | 57.9 |

| Meropenem | 46.5 | 64.6 |

| Cefepime | 50.8 | 97.7 |

| Piperacillin | 61.5 | 99.5 |

| Aztreonam | >120 | >120 |

| Cefotaxime | >120 | >120 |

| Ceftazidime | >120 | >120 |

Data sourced from a 2024 stability analysis of β-lactams in in vitro media at 36°C. nih.gov

Furthermore, acetylated derivatives of penicilloic acids, which are impurities in formulations, demonstrate enhanced stability in acidic environments compared to their parent compounds. This characteristic makes them persistent impurities in pharmaceutical products.

Kinetic Studies of Degradation Processes

Kinetic studies are essential for understanding the rate and mechanism of degradation of piperacillin into this compound. The degradation of piperacillin in aqueous solutions has been shown to follow pseudo-first-order kinetics. capes.gov.br These studies typically measure the rate of disappearance of the parent drug under various conditions, such as different pH levels, temperatures, and buffer solutions. capes.gov.brchinjmap.com

The stability of related β-lactam antibiotics, such as amoxicillin (B794), has also been studied extensively, providing a comparative framework. The degradation of amoxicillin trihydrate is also subject to specific-acid and specific-base catalysis, with the zwitterionic form of the drug exhibiting the greatest stability. nih.gov

| Condition | Kinetic Parameter | Finding | Reference |

|---|---|---|---|

| Aqueous Solution (Acidic, Neutral, Alkaline) | Reaction Order | Follows pseudo-first-order kinetics. | capes.gov.br |

| Acidic Media | Degradation Site | β-Lactam moiety hydrolysis occurs, forming products like this compound. | capes.gov.br |

| Alkaline Solutions | Degradation Site | The piperazinyl ring hydrolyzes ~20 times faster than the β-lactam ring. | capes.gov.br |

| pH 9.5 at 35°C | Degradation Rate Constants | Two degradation pathways exist with k = 0.12 h⁻¹ and k = 2.7 h⁻¹. | frontiersin.org |

| pH > 11 | Stability | Complete degradation occurs within hours. | frontiersin.org |

Summary of kinetic findings for piperacillin degradation.

Forced degradation studies, which involve exposing the drug to stress conditions like acid, base, heat, oxidation, and light, are crucial for identifying degradation pathways and establishing the stability-indicating nature of analytical methods. nih.govijcrt.org These studies confirm that hydrolysis is a primary degradation mechanism for β-lactams, heavily influenced by pH and temperature. nih.govpnrjournal.com

Advanced Analytical Characterization Techniques

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the molecular structure of piperacilloic acid and assessing its purity. These methods provide detailed information on the compound's atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules, providing detailed information about the carbon and hydrogen skeleton. researchgate.netnmims.edu For this compound, both ¹H and ¹³C NMR are utilized to confirm its identity and structure.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Key proton signals for this compound would be expected for the aromatic rings, the ethyl group on the piperazine (B1678402) ring, and various protons on the thiazolidine (B150603) and piperazine rings. emerypharma.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. The spectrum of this compound would show distinct signals for the carbonyl carbons, aromatic carbons, and the aliphatic carbons of the piperazine and thiazolidine rings. researchgate.netspectrabase.com

Table 1: Predicted NMR Data for this compound This table presents predicted chemical shifts for this compound. Actual experimental values may vary based on solvent and other experimental conditions.

| Nucleus | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H | Signals expected in the aromatic region (7-8 ppm), aliphatic regions for the piperazine and thiazolidine rings, and a distinct signal for the ethyl group. |

| ¹³C | Carbonyl carbons (>160 ppm), aromatic carbons (110-140 ppm), and various aliphatic carbons (20-70 ppm). |

Mass Spectrometry (MS) Techniques for Identification and Fragmentation Analysis

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a molecule, as well as to deduce its structure through fragmentation analysis. acdlabs.comrsc.org Electrospray ionization (ESI) is a commonly used soft ionization technique for analyzing compounds like this compound. asianpubs.org

In the analysis of this compound, MS can confirm its molecular weight of 535.57 g/mol . allmpus.com Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of the parent ion and analyzing the resulting daughter ions. uab.edu The fragmentation pattern is reproducible and provides a "fingerprint" for the molecule. acdlabs.com For this compound, characteristic fragment ions would arise from the cleavage of the amide bonds and the breakdown of the piperazine and thiazolidine rings. nih.govlibretexts.org Studies on the related compound, piperacillin (B28561), show characteristic fragment ions at m/z 143.2 and 115.0. researchgate.netnih.gov

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₃H₂₉N₅O₈S | |

| Molecular Weight | 535.57 | allmpus.com |

| Common Ionization Technique | Electrospray Ionization (ESI) | asianpubs.org |

Vibrational Spectroscopy (Raman, FT-IR) Applications for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. researchgate.netnih.govspectroscopyonline.com These techniques are valuable for identifying this compound and distinguishing it from its parent compound, piperacillin.

FT-IR Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. mdpi.com The resulting spectrum shows absorption bands corresponding to specific functional groups. For this compound, key bands would include those for the carboxylic acid O-H and C=O stretches, amide N-H and C=O stretches, and aromatic C-H and C=C stretches. researchgate.netmdpi.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. Characteristic Raman peaks for piperacillin have been identified at 1003 cm⁻¹, which could be used as a reference for analyzing this compound. mdpi.com Raman spectroscopy can be used for both qualitative and quantitative analysis of piperacillin and its related compounds. nih.govmdpi.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Degradation Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions. sci-hub.se This technique is particularly useful for monitoring the degradation of piperacillin to this compound. As the β-lactam ring of piperacillin is hydrolyzed to form this compound, the electronic structure of the molecule changes, leading to a shift in the UV absorbance spectrum. researchgate.netlcms.cz By monitoring these changes over time, the kinetics of the degradation process can be determined. UV-Vis spectroscopy is often used in conjunction with other techniques like HPLC for a comprehensive analysis. nih.gov

Chromatographic Methods for Purity, Quantification, and Impurity Profiling

Chromatographic methods are essential for separating this compound from its parent drug and other impurities, allowing for accurate quantification and the establishment of impurity profiles. mt.comchromatographyonline.com

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the analysis of this compound in pharmaceutical formulations. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. who.intjchr.org

Method development involves optimizing various parameters to achieve good separation and peak shape. This includes selecting an appropriate stationary phase (e.g., C8 or C18 columns), mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile), flow rate, and detection wavelength. who.intnih.govijpsm.com For instance, a C8 column with a mobile phase of methanol/water (55:45, v/v) at pH 3.0 and a detection wavelength of 215 nm has been successfully used. who.int Another method utilized a C18 column with a gradient elution of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid, with detection at 218 nm. nih.govresearchgate.net

Validation of the HPLC method is performed according to ICH guidelines and includes assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). who.intjchr.org Studies have demonstrated excellent linearity (r² > 0.99) and recovery rates (98.2–101.5%) for piperacillin and its related compounds. ijpsm.comnih.govnih.gov

Table 3: Example of HPLC Method Parameters for Piperacillin and Related Compounds

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | C8 (5 µm, 250 mm x 4.6 mm) who.int | C18 jchr.orgnih.gov |

| Mobile Phase | Methanol/Water (55:45, v/v), pH 3.0 who.int | Acetonitrile:Water with 0.1% trifluoroacetic acid (gradient) nih.gov |

| Flow Rate | 1 mL/min who.int | 0.8 mL/min nih.gov |

| Detection Wavelength | 215 nm who.int | 218 nm nih.govnih.gov |

Impurity profiling using HPLC allows for the detection and quantification of various degradation products, including this compound. who.int This is crucial for ensuring the quality and stability of piperacillin formulations. who.int

Ultra-High-Performance Liquid Chromatography (UHPLC) Applications

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement from conventional High-Performance Liquid Chromatography (HPLC), offering enhanced resolution, greater sensitivity, and substantially faster analysis times. These improvements are primarily achieved by using columns packed with smaller sub-2 µm particles, which necessitates instrumentation capable of handling higher back-pressures. mdpi.com In the context of pharmaceutical analysis, UHPLC is an invaluable tool for separating a parent drug from its impurities and degradation products, such as this compound from piperacillin.

Numerous UHPLC methods, often coupled with tandem mass spectrometry (UHPLC-MS/MS), have been developed for the simultaneous quantification of piperacillin and other β-lactam antibiotics in various biological matrices. gerpac.euresearchgate.netresearchgate.net These methods are crucial for therapeutic drug monitoring and pharmacokinetic studies, and their high resolving power allows for the effective separation of the active pharmaceutical ingredient (API) from its related substances. researchgate.netphmethods.net The development of stability-indicating methods using UHPLC is critical for quality control, ensuring that any degradation products, including this compound, can be accurately detected and quantified. who.int

The separation is typically achieved on reversed-phase columns, with C18 and C8 columns being commonly employed. waters.comnih.gov Mobile phases generally consist of an aqueous component, such as a phosphate (B84403) or acetate (B1210297) buffer to control pH, and an organic modifier like acetonitrile or methanol. waters.comsigmaaldrich.com A gradient elution is often used to effectively separate compounds with different polarities within a short timeframe. sigmaaldrich.com Detection can be accomplished using UV detectors, as the analytes possess UV chromophores, or more specific and sensitive mass spectrometry detectors. nih.govsigmaaldrich.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 or C8 (e.g., Acclaim 120 C18, XSelect CSH C18) | who.intwaters.comnih.gov |

| Mobile Phase A | Aqueous Buffer (e.g., 10 mM Sodium Dihydrogen Phosphate, pH 2.4; Sodium Acetate, pH 6.0) | who.intsigmaaldrich.com |

| Mobile Phase B | Acetonitrile or Methanol, often with 0.1% Formic Acid | nih.govsigmaaldrich.com |

| Flow Rate | 0.5 - 1.8 mL/min | who.intsigmaaldrich.com |

| Detection | UV/Vis (e.g., 215 nm, 220 nm) or Tandem Mass Spectrometry (MS/MS) | phmethods.netwho.intwaters.com |

Gas Chromatography (GC) Applications for Volatile Derivatives (if applicable)

Direct analysis of this compound by Gas Chromatography (GC) is generally not applicable. GC is a powerful technique for separating and analyzing compounds that are volatile and thermally stable. tcichemicals.com this compound, being a complex dicarboxylic acid with multiple polar functional groups (carboxyl, hydroxyl, amino), is non-volatile and prone to thermal degradation at the high temperatures required for GC analysis. researchgate.net

To make such polar compounds suitable for GC, a chemical modification step known as derivatization is necessary. tcichemicals.comresearchgate.net Derivatization converts the polar functional groups into less polar, more volatile, and more thermally stable derivatives. optibrium.com This process involves replacing active hydrogens on hydroxyl, carboxyl, and amino groups with nonpolar moieties. researchgate.net

While specific GC methods for this compound are not prominent in the literature, the techniques applied to similar non-volatile compounds like amino acids, sugars, and other organic acids are relevant. tcichemicals.com Common derivatization approaches include:

Silylation: This is a widely used technique where an active hydrogen is replaced by an alkylsilyl group, typically a trimethylsilyl (B98337) (TMS) group. tcichemicals.comoptibrium.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used. tcichemicals.comresearchgate.net The resulting silyl (B83357) ethers and esters are significantly more volatile and stable for GC analysis.

Alkylation/Esterification: This involves converting carboxylic acids to their corresponding esters (e.g., methyl or ethyl esters) and alkylating other polar groups. Reagents like boron trifluoride in methanol (BF3/MeOH) can be used for the esterification of fatty acids and other carboxylic acids. nih.gov

Once derivatized, the volatile analyte can be separated by GC and detected, often with a mass spectrometer (GC-MS), which provides structural information for identification. scielo.br The fragmentation patterns of the derivatized compounds in the mass spectrometer can be used for definitive identification. scielo.br

| Derivatization Type | Reagent Example | Target Functional Groups | Reference |

|---|---|---|---|

| Silylation | BSTFA, MTBSTFA | -OH, -COOH, -NH2, -SH | tcichemicals.comresearchgate.net |

| Acylation | Trifluoroacetic Anhydride (TFAA) | -OH, -NH2 | nih.gov |

| Alkylation (Esterification) | BF3/Methanol, Diazomethane | -COOH | nih.gov |

Advanced Separation Techniques (e.g., Capillary Electrophoresis)

Capillary Electrophoresis (CE) offers a high-efficiency alternative to liquid chromatography for the separation of charged molecules. The technique utilizes a narrow-bore fused-silica capillary and a high-voltage electric field to separate analytes based on their electrophoretic mobility, which is a function of their charge-to-size ratio. frontiersin.org Capillary Zone Electrophoresis (CZE) is the most common mode of CE and is well-suited for the analysis of β-lactam antibiotics and their degradation products. frontiersin.orgchemaxon.com

CZE has been successfully applied to the simultaneous determination of piperacillin and other antibiotics or β-lactamase inhibitors. gerpac.eu These methods are capable of separating the parent drug from its degradation products, which would include this compound, due to the differences in their charge and size following the hydrolytic opening of the β-lactam ring. frontiersin.orgchemaxon.com The instability of β-lactams in aqueous solutions necessitates rapid analysis, a key advantage of CE methods. chemaxon.com

The separation is typically performed in a fused-silica capillary under a high applied voltage. who.intnih.gov The choice of background electrolyte (BGE) is critical for achieving optimal separation. Buffers such as sodium borate (B1201080) or phosphate are commonly used to maintain a stable pH, which in turn controls the ionization state and electrophoretic mobility of the analytes. who.intnih.govfrontiersin.org Detection is often carried out using a UV detector at a wavelength where the compounds exhibit strong absorbance. who.intchemaxon.com More recently, the coupling of CE with tandem mass spectrometry (CZE-MS/MS) has provided enhanced selectivity and sensitivity. gerpac.eu

| Parameter | Condition | Reference |

|---|---|---|

| Capillary | Fused-Silica (e.g., 50-75 µm i.d.) | who.intnih.gov |

| Background Electrolyte (BGE) | Sodium Borate Buffer (pH ~9.3), Phosphate Buffer (pH ~7.0), or Ammonium Hydrogen Carbonate | gerpac.euwho.intfrontiersin.org |

| Applied Voltage | +20 to +30 kV | who.intnih.gov |

| Detection | UV (e.g., 210 nm, 215 nm, 230 nm) or MS/MS | who.intfrontiersin.orgchemaxon.com |

| Temperature | ~25 °C | frontiersin.orgchemaxon.com |

Physicochemical Characterization through Potentiometric Titration

Potentiometric titration is a fundamental analytical technique used to determine the acid dissociation constant (pKa) of a compound. The method involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the solution's pH with a pH electrode. The pKa value corresponds to the pH at which the ionized and unionized forms of a specific functional group are present in equal concentrations. This parameter is crucial as it governs the ionization state of a molecule at a given pH, which influences properties like solubility and biological activity.

In contrast, the pKa values for the parent drug, piperacillin, have been experimentally determined by potentiometric titration. Studies have identified two primary pKa values for piperacillin: one around 3.37, attributed to the carboxylic acid group, and another around 8.96, attributed to a secondary amide group. phmethods.net The significant difference between the pKa of the carboxylic acid on piperacillin and the predicted pKa of this compound highlights the substantial change in the molecule's acidic properties upon degradation.

| Compound | Functional Group | pKa Value | Method | Reference |

|---|---|---|---|---|

| This compound | Carboxylic Acids | 1.94 ± 0.60 | Predicted | frontiersin.org |

| Piperacillin | Carboxylic Acid | 3.37 ± 0.06 | Potentiometric Titration | phmethods.net |

| Secondary Amide | 8.96 ± 0.10 | Potentiometric Titration | phmethods.net |

Mechanistic Investigations and Biological Significance in in Vitro Systems

Studies on Beta-Lactamase-Mediated Hydrolysis Mechanisms as a Model

The principal mechanism of resistance to β-lactam antibiotics like piperacillin (B28561) is the bacterial production of β-lactamase enzymes, which catalyze the hydrolysis of the amide bond in the characteristic four-membered β-lactam ring. nih.govnih.gov This process inactivates the antibiotic, converting piperacillin into piperacilloic acid. umn.edu this compound is therefore fundamental as a model compound for investigating the kinetics and mechanisms of this enzymatic inactivation.

In vitro studies utilize this compound as the definitive end-product to characterize the hydrolytic efficiency of various β-lactamases. These enzymes are broadly categorized into four molecular classes (A, B, C, and D) based on amino acid sequence. mdpi.com

Serine β-Lactamases (Classes A, C, and D): These enzymes employ a serine residue in their active site as the nucleophile to attack the β-lactam ring, forming a transient covalent acyl-enzyme intermediate. nih.govpreprints.org Subsequent deacylation by a water molecule regenerates the free enzyme and releases the inactive, hydrolyzed antibiotic, this compound.

Metallo-β-Lactamases (Class B): This class of enzymes requires one or two zinc ions in the active site. mdpi.commdpi.com The metal ions activate a water molecule, which then acts as the nucleophile to hydrolyze the β-lactam ring in a single step, without forming a covalent intermediate. nih.govmdpi.com

By monitoring the rate of this compound formation, researchers can determine key enzymatic parameters, providing insight into the catalytic proficiency of different β-lactamases against piperacillin.

| β-Lactamase Class | Catalytic Mechanism | Key Active Site Residue(s) | Role of this compound in Study |

| Class A, C, D | Covalent catalysis via acyl-enzyme intermediate | Serine | Endpoint marker for hydrolysis rate and inhibitor efficacy studies. |

| Class B | Metal-activated water hydrolysis | Zinc ion(s) | Quantifiable product to assess enzyme kinetics and substrate specificity. |

This table provides a simplified overview of β-lactamase classes and their interaction with substrates like piperacillin, leading to the formation of this compound.

Evaluation as an Enzyme Interaction Model Compound in Biochemical Assays

This compound's role as a model compound extends to its use in various biochemical assays designed to probe enzyme-ligand interactions. In these systems, it serves multiple functions:

Analytical Standard: In chromatographic assays such as High-Performance Liquid Chromatography (HPLC), this compound is an essential reference standard. Its detection and quantification allow for the precise measurement of β-lactamase activity by tracking the disappearance of the substrate (piperacillin) and the appearance of the hydrolyzed product.

Probing Enzyme Active Sites: As the final product of the hydrolytic reaction, this compound can be used in studies of product inhibition. Investigating how it binds to the active site of a β-lactamase after the reaction can provide valuable information about the enzyme's catalytic cycle and the structural features that govern substrate and product release.

Development of Inhibitors: The study of this compound formation is central to the screening and characterization of β-lactamase inhibitors (BLIs). Effective BLIs are compounds that can prevent or slow down the hydrolysis of piperacillin. Assays measure the reduction in this compound formation in the presence of a potential inhibitor to determine its potency and mechanism of action.

These model systems are crucial for the preclinical evaluation of new antibiotic and inhibitor combinations.

Implications for Understanding Molecular Aspects of Resistance Mechanisms in Chemical Systems

The formation of this compound is the chemical manifestation of a clinically significant bacterial resistance mechanism. umn.edu Studying this single compound in vitro provides profound insights into the molecular underpinnings of antibiotic resistance.

The presence of this compound in a system confirms the activity of a resistance enzyme. Understanding the chemical transformation from piperacillin to this compound is crucial for designing new β-lactam antibiotics that are less susceptible to hydrolysis. This involves modifying the antibiotic's structure to sterically hinder the approach of the β-lactamase or to alter the electronic properties of the β-lactam ring to make it less reactive.

Furthermore, research into the genetics of resistance often correlates with the chemical evidence of this compound production. The genes encoding β-lactamases are frequently located on mobile genetic elements like plasmids, which can be transferred between different bacteria, facilitating the rapid spread of resistance. preprints.orgmdpi.com Therefore, the detection of this compound in laboratory strains can be an indicator of the presence of these resistance genes, linking the genetic basis of resistance to its functional, chemical outcome.

Interaction with Penicillin-Binding Proteins (PBPs) in In Vitro Studies as a Non-Active Analog

The bactericidal action of piperacillin results from its ability to act as a suicide substrate for penicillin-binding proteins (PBPs), essential enzymes that catalyze the final steps of peptidoglycan cell wall biosynthesis. drugbank.comnih.gov By acylating a critical serine residue in the PBP active site, piperacillin irreversibly inactivates the enzyme, leading to cell lysis. mdpi.comwikipedia.org

This compound, with its hydrolyzed β-lactam ring, is considered therapeutically inactive because it lacks the strained ring structure necessary to acylate and inhibit PBPs. It has long been used as a negative control or a non-active analog in PBP binding studies. However, recent research has added nuance to this role. A 2021 crystallographic study revealed that an epimerized form of the hydrolyzed product, (5S)-penicilloic acid, can bind to the active site of PBP3 from Pseudomonas aeruginosa without forming a covalent bond. nih.gov

This discovery is significant as it demonstrates that even the hydrolyzed product can interact with the target enzyme, albeit non-covalently and without inhibitory activity. nih.gov This positions this compound and its isomers as valuable tools for:

Mapping PBP Active Sites: As a non-active analog, it can be used to study the initial, non-covalent binding interactions within the PBP active site without the subsequent, irreversible acylation step. This helps to dissect the binding and catalytic stages of PBP function.

Structural Biology Studies: The ability to form a stable, non-covalent complex with a PBP makes this compound derivatives useful for co-crystallization experiments, providing high-resolution structural data on the PBP active site. nih.gov This information is invaluable for the structure-based design of new PBP inhibitors that may not rely on the traditional β-lactam mechanism.

| Compound | Interaction with PBP | Mechanism | Significance in In Vitro Models |

| Piperacillin | Covalent Binding and Inhibition | Acylates active site serine | Active compound; model for antibiotic efficacy. |

| This compound | Generally considered non-binding/inactive | Hydrolyzed β-lactam ring cannot acylate PBP | Non-active analog; negative control. |

| (5S)-Penicilloic Acid | Non-covalent Binding | Occupies the active site without reaction | Tool for studying PBP binding pockets and for structural biology. nih.gov |

This interactive table summarizes the differing interactions of piperacillin and its hydrolyzed forms with Penicillin-Binding Proteins (PBPs).

Environmental Occurrence and Chemical Fate Considerations

Formation in Environmental Systems as a Degradation Product

Piperacilloic acid is not directly introduced into the environment; instead, it is formed as a primary transformation product of its parent compound, piperacillin (B28561). The principal mechanism for this transformation is the hydrolysis of the β-lactam ring, a characteristic feature of penicillin-class antibiotics. This cleavage renders the molecule therapeutically inactive.

The presence of β-lactam antibiotics, such as piperacillin, has been documented in various aquatic environments, including wastewater treatment plant effluents. mdpi.com Although many β-lactams are not considered environmentally stable, their continuous introduction into wastewater systems leads to the persistent formation of their degradation products. mdpi.com Studies on analogous β-lactam antibiotics, such as amoxicillin (B794) and penicillin G, confirm their rapid hydrolysis under environmental conditions to their corresponding penicilloic acids (amoxicilloic acid and penicilloic acid, respectively). nih.govresearchgate.net For instance, amoxicilloic acid has been detected in secondary effluent at concentrations of several micrograms per liter. nih.gov Given this well-established pathway for other penicillins, it is understood that this compound is continuously formed in any environmental matrix—such as sewage systems, surface waters, and potentially soils—where piperacillin is present.

Abiotic Degradation Pathways in Aquatic Environments (e.g., Hydrolysis, Photolysis)

Once formed, this compound is subject to further environmental degradation, although it is generally more stable than its parent piperacillin molecule. The primary abiotic (non-biological) degradation pathways in aquatic systems are hydrolysis and photolysis.

Hydrolysis: The degradation of this compound is influenced by environmental conditions such as temperature and pH. It is known to be susceptible to further degradation through decarboxylation or isomerization, particularly under thermal stress or in alkaline (high pH) conditions. The rate of hydrolysis for many organic compounds, including antibiotics, is often dependent on pH. For example, the hydrolysis of clavulanic acid, another β-lactam compound, is significantly faster in basic solutions than in acidic or neutral ones and follows first-order kinetics. researchgate.net While specific kinetic data for this compound is not widely available, its structure suggests that its stability would also be pH-dependent.

Photolysis: Photolysis, or degradation by light, is another significant abiotic pathway for the removal of chemical contaminants in surface waters. frontiersin.org This process can occur through two mechanisms:

Direct Photolysis: The direct absorption of solar radiation by the molecule, leading to its breakdown.

Indirect Photolysis: Degradation initiated by reactive oxygen species (like hydroxyl radicals or singlet oxygen) that are generated by photosensitizers present in the water, such as dissolved organic matter (DOM). frontiersin.orgau.dk

Studies on other pharmaceutical compounds show that photolysis can be a primary degradation route in surface waters. frontiersin.org However, the rate and significance of photolysis can be highly variable. The presence of dissolved organic matter can either accelerate degradation by producing reactive species or slow it down by filtering sunlight and competing for photons. frontiersin.org The specific contribution of photolysis to the environmental degradation of this compound has not been extensively studied, but it remains a plausible degradation pathway in sunlit surface waters.

Transformation Products and Secondary Compound Formation in Environmental Matrices

The degradation of this compound does not represent the terminal point of the environmental transformation of piperacillin. This compound itself breaks down into a series of secondary compounds. As noted, it is prone to decarboxylation and isomerization.

While the specific transformation products of this compound in environmental matrices are not fully characterized in the available literature, strong inferences can be drawn from its structural analogues. The degradation of amoxicilloic acid, for example, has been studied in detail and is shown to produce secondary products such as amoxicillin penilloic acid and amoxicillin 2',5'-diketopiperazine. nih.gov These compounds have been detected in both wastewater effluent and groundwater. nih.gov

Furthermore, laboratory stress tests on piperacillin, which would involve the initial formation and subsequent degradation of this compound, have identified a multitude of further degradation products. Under mild acidic and alkaline conditions, as many as nine distinct degradation products were observed via HPLC analysis, indicating a complex cascade of reactions. who.int This suggests that in environmental systems, this compound is likely a precursor to a suite of smaller, more polar transformation products.

A summary of potential degradation pathways and products is presented below.

| Initial Compound | Primary Degradation Process | Potential Secondary Products | Supporting Evidence |

| This compound | Decarboxylation, Isomerization | Isomers of this compound, Decarboxylated derivatives | Prone to these reactions under heat or alkaline conditions. |

| This compound | Further Hydrolysis/Rearrangement | Piperacillin Penilloic Acid, Piperacillin Diketopiperazines | Inferred from analogous degradation of Amoxicilloic Acid. nih.gov |

Sorption and Transport Behavior in Environmental Compartments

The mobility and transport of this compound in the environment are governed by its interaction with solid phases like soil, sediment, and sludge. This interaction, known as sorption, determines whether the compound remains dissolved in water and is transported with it, or if it binds to particles and is immobilized. researchgate.net For ionizable organic compounds (IOCs) like this compound, the most critical factors influencing sorption are the soil/sediment properties (organic matter content, clay content, pH) and the chemical's own properties, particularly its charge. carnegiescience.edunih.gov

This compound possesses a carboxylic acid functional group with a reported pKa of 3.37. The pKa is the pH at which the compound is 50% ionized. In typical environmental systems, where the pH ranges from 5 to 9, this compound will be almost exclusively in its deprotonated, anionic (negatively charged) form.

Soil and sediment surfaces, particularly organic matter and clay minerals, are also typically negatively charged at these pH values. Consequently, significant electrostatic repulsion is expected to occur between the anionic this compound molecules and the negatively charged surfaces of environmental particles. This repulsion would limit sorption, suggesting that this compound has a low affinity for soil and sediment. nih.gov

Compounds with low sorption coefficients are generally considered to be highly mobile in the subsurface. nih.gov Therefore, this compound is expected to be readily transported with water through soil profiles and in surface water systems, potentially leading to the contamination of groundwater resources. Its persistence and mobility are key factors in assessing its potential environmental risk. nih.gov

| Property | Value/Characteristic | Implication for Environmental Behavior |

| Chemical Formula | C₂₃H₂₉N₅O₈S | - |

| Parent Compound | Piperacillin | Formed via hydrolysis of the β-lactam ring. |

| pKa (Carboxylic Acid) | 3.37 | Predominantly anionic (negatively charged) in most environmental waters (pH > 4). |

| Expected Sorption | Low | Electrostatic repulsion with negatively charged soil/sediment surfaces. nih.gov |

| Expected Mobility | High | Likely to be transported with water flow, posing a potential risk to groundwater. nih.gov |

Future Directions in Piperacilloic Acid Research

Development of Novel Synthetic Strategies with Enhanced Sustainability

The synthesis of piperacilloic acid is crucial for its use as a reference standard in pharmaceutical quality control. Traditional synthetic routes often involve harsh conditions and generate significant waste. Future research is focused on developing greener, more sustainable synthetic methods.

Key areas of development include:

Catalytic Approaches: The use of catalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can facilitate the condensation reaction under milder conditions, improving efficiency and reducing energy consumption.

Microwave-Assisted Organic Synthesis (MAOS): This technique has the potential to significantly reduce reaction times and by-product formation, leading to a more environmentally friendly process. nih.gov

Alternative Solvents: Exploring the use of greener solvents in the synthesis and purification processes can minimize the environmental impact.

Domino Reactions: Designing multi-step reactions in a single pot, known as domino or tandem reactions, can reduce the number of synthetic steps, solvent usage, and waste generation. rsc.org

| Synthesis Strategy | Key Advantages |

| DBU-Catalyzed Acylation | Milder reaction conditions, efficient condensation. |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, fewer side products. nih.gov |

| Use of Green Solvents | Minimized environmental impact. |

| Domino Reactions | Fewer synthetic steps, reduced waste. rsc.org |

Elucidation of Unexplored Degradation Pathways under Diverse Conditions

Understanding the degradation of piperacillin (B28561) to this compound is critical for ensuring the stability and efficacy of piperacillin formulations. who.int While the primary hydrolytic cleavage of the β-lactam ring is well-known, further research is needed to explore other degradation pathways under various conditions. nih.gov

Future investigations should focus on:

pH and Temperature Effects: Systematically studying the degradation kinetics at various pH levels and temperatures can provide a more comprehensive stability profile. nih.gov

Influence of Excipients: Investigating the impact of different excipients used in pharmaceutical formulations on the degradation of piperacillin can help in developing more stable drug products. nih.gov

Photodegradation: Characterizing the degradation products formed under exposure to light is essential for appropriate storage and handling guidelines.

Oxidative Degradation: Exploring the role of oxidative stress in the degradation process can provide insights into potential interactions with other substances.

A study on the degradation of piperacillin/tazobactam (B1681243) combinations revealed the formation of a dimeric impurity, the penicilloic acid-piperacillin dimer, suggesting a novel general degradation pathway for β-lactam antibiotics. nih.gov

Application in Advanced Analytical Methodologies for Complex Matrices

Accurate and sensitive detection of this compound in complex biological and pharmaceutical matrices is essential for quality control and research. wiley.comchromatographytoday.com Future research will likely focus on the development and application of more advanced analytical techniques.

Promising analytical methodologies include:

Ultra-High Performance Liquid Chromatography (UPLC): UPLC offers higher resolution, sensitivity, and speed compared to conventional HPLC, making it ideal for analyzing complex mixtures. concentratingonchromatography.comunesp.br

Liquid Chromatography-Mass Spectrometry (LC-MS): The combination of liquid chromatography with mass spectrometry provides high selectivity and sensitivity for the identification and quantification of trace amounts of this compound and its metabolites. mdpi.comresearchgate.net

Capillary Electrophoresis: This technique offers high separation efficiency and is suitable for the analysis of charged molecules like this compound. unesp.br

Biosensors: The development of novel biosensors could enable rapid and on-site detection of this compound. mdpi.com

| Analytical Technique | Advantages for this compound Analysis |

| UPLC-MS/MS | High sensitivity and selectivity for complex matrices like milk and eggs. mdpi.com |

| HPLC-DAD | Reliable for routine analysis and stability studies of piperacillin and its degradants. who.int |

| Capillary Electrophoresis | High separation efficiency for charged analytes. unesp.br |

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling are powerful tools for understanding the structure, properties, and interactions of molecules like this compound at an atomic level. kallipos.gramazon.com These in silico methods can provide valuable insights that complement experimental studies.

Future computational research on this compound could involve:

Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) can be used to study the electronic structure and reactivity of this compound, helping to elucidate its degradation mechanisms.

Molecular Docking: These simulations can predict the binding affinity and interaction of this compound with biological targets, such as proteins, which may be relevant to understanding potential immunological responses. mdpi.comresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics and stability of this compound and its interactions with other molecules over time. mdpi.commdpi.com

Predictive Modeling: Computational models can be developed to predict the physicochemical properties and potential biological activities of this compound and its derivatives. nih.gov

Design of New Chemical Entities Based on this compound Scaffolding

While this compound itself is therapeutically inactive, its core structure, or "scaffold," could serve as a starting point for the design of new chemical entities with potential therapeutic applications. mdpi.com This approach, known as structure-based drug design, involves modifying the scaffold to create novel compounds with desired biological activities. prismbiolab.comnih.gov

Research in this area could focus on:

Scaffold Mimicry: Using the this compound scaffold to design molecules that mimic the structure of other biologically active compounds. prismbiolab.com

Synthesis of Analogs: Synthesizing a library of this compound analogs with various chemical modifications to explore their structure-activity relationships. mdpi.com

Antibiotic Resistance Breakers: Investigating whether derivatives of this compound could act as "antibiotic resistance breakers" (ARBs), compounds that can restore the effectiveness of existing antibiotics against resistant bacteria. nih.govnih.gov

Targeting Different Biological Pathways: Exploring the potential of newly designed compounds to interact with novel biological targets beyond those of traditional antibiotics.

The development of new antibacterial agents is crucial in the face of rising antibiotic resistance. nih.govfrontiersin.org By leveraging the chemical scaffold of this compound, researchers may uncover new avenues for drug discovery. nih.gov

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Piperacilloic Acid to improve yield and purity?

- Methodology : Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent ratio, catalyst concentration). Employ High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) for structural validation .

- Data Analysis : Compare yields across trials using ANOVA to identify statistically significant factors. Report confidence intervals for reproducibility .

Q. What analytical techniques are most effective for characterizing this compound’s stability under varying pH conditions?

- Methodology : Conduct accelerated stability studies using UV-Vis spectroscopy to monitor degradation kinetics. Pair with mass spectrometry (MS) to identify breakdown products. Reference ICH guidelines for protocol standardization .

- Contradiction Handling : If conflicting degradation profiles arise, assess methodological variables (e.g., buffer composition, light exposure) and replicate under controlled conditions .

Q. How do glycosidic bonds in this compound influence its reactivity in aqueous environments?

- Experimental Design : Perform hydrolysis experiments with enzymatic (β-glucuronidase) and non-enzymatic (acid/base) triggers. Use kinetic modeling to compare reaction rates and activation energies .

- Validation : Cross-validate results with computational simulations (e.g., Density Functional Theory) to confirm bond cleavage mechanisms .

Advanced Research Questions

Q. What molecular interactions drive this compound’s modulation of cell signaling pathways?

- Methodology : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with target proteins. Validate using siRNA knockdowns in cell cultures to observe pathway alterations .

- Data Interpretation : Use pathway enrichment analysis (e.g., Gene Ontology) to link binding data to functional outcomes. Address contradictory findings by testing isoforms or post-translational modifications .

Q. How can meta-analyses resolve discrepancies in this compound’s pharmacokinetic parameters across preclinical studies?

- Framework : Apply PICOT (Population: animal models; Intervention: dosing regimens; Comparison: bioavailability metrics; Outcome: half-life; Time: study duration) to standardize inclusion criteria .

- Heterogeneity Analysis : Calculate I² and H statistics to quantify variability. Stratify studies by species or administration routes to identify bias sources .

Q. What strategies mitigate batch-to-batch variability in this compound’s bioactivity assays?

- Experimental Design : Implement quality-by-design (QbD) principles for assay optimization. Use reference standards with Certificate of Analysis (CoA) for calibration .

- Statistical Tools : Apply multivariate regression to correlate impurity profiles (e.g., HPLC peaks) with bioactivity outliers. Report R² values to justify adjustments .

Methodological Frameworks

-

PICOT Adaptation for Chemistry :

- Population : Compound form (e.g., free acid vs. salt).

- Intervention : Experimental conditions (e.g., synthesis method, storage).

- Comparison : Benchmarks (e.g., literature values, control groups).

- Outcome : Metrics (e.g., yield, IC50, stability).

- Time : Reaction duration or longitudinal study periods .

-

FINER Criteria for Feasibility :

Data Presentation Standards

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.